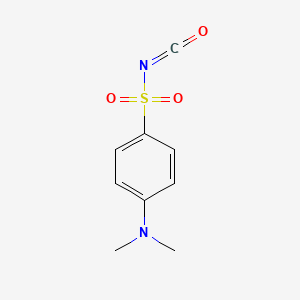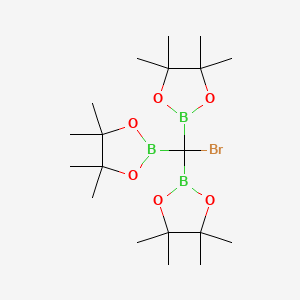
2,2',2''-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing compound that features three dioxaborolane groups attached to a central bromomethane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of bromomethane with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: Palladium-based catalysts are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: Reaction times can vary but typically range from several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling bromomethane and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The dioxaborolane groups can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild bases and solvents like THF or DCM.
Coupling Reactions: Reagents include aryl halides and palladium catalysts. Conditions often involve bases like potassium carbonate and solvents such as ethanol or water.
Major Products
Substitution Reactions: Products include substituted methanes with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Materials Science: Employed in the preparation of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Investigated for potential use in drug discovery and development.
Biological Research: Utilized in the study of biological systems and as a tool for labeling and tracking biomolecules.
Mecanismo De Acción
The mechanism of action of 2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable boron-carbon bonds. The dioxaborolane groups can interact with various molecular targets, facilitating reactions such as cross-coupling and substitution. The bromine atom can act as a leaving group, enabling the formation of new bonds with nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 3-Bromomethylphenylboronic acid pinacol ester
Uniqueness
2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its tri-dioxaborolane structure, which provides multiple reactive sites for chemical modifications. This makes it a versatile compound for various synthetic applications, distinguishing it from other boron-containing compounds.
Propiedades
Número CAS |
52293-03-5 |
|---|---|
Fórmula molecular |
C19H36B3BrO6 |
Peso molecular |
472.8 g/mol |
Nombre IUPAC |
2-[bromo-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H36B3BrO6/c1-13(2)14(3,4)25-20(24-13)19(23,21-26-15(5,6)16(7,8)27-21)22-28-17(9,10)18(11,12)29-22/h1-12H3 |
Clave InChI |
ARVDNRLCJPMGNH-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)(B3OC(C(O3)(C)C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


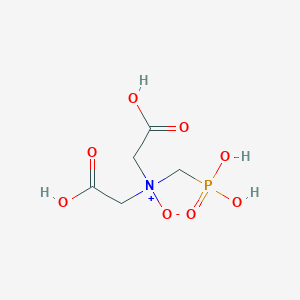

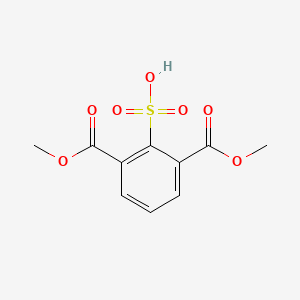
![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)
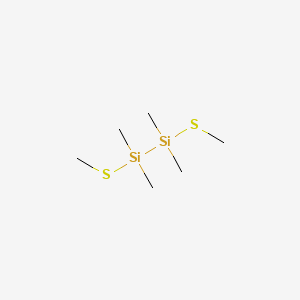
![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)

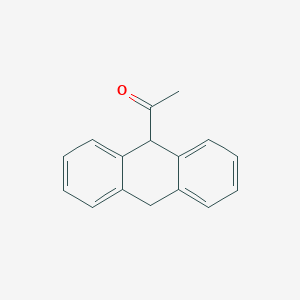
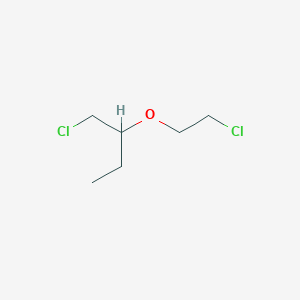
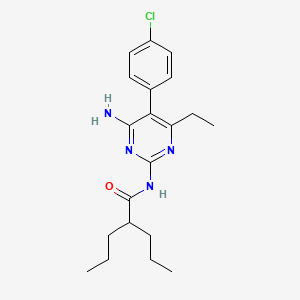
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)
![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)

